![molecular formula C8H12N2O B1485931 1-[(1H-imidazol-1-yl)methyl]cyclobutan-1-ol CAS No. 2098500-96-8](/img/structure/B1485931.png)
1-[(1H-imidazol-1-yl)methyl]cyclobutan-1-ol
Overview
Description
“1-[(1H-imidazol-1-yl)methyl]cyclobutan-1-ol” is a chemical compound with the CAS Number: 2098500-96-8 . It has a molecular weight of 152.2 . The IUPAC name for this compound is 1-((1H-imidazol-1-yl)methyl)cyclobutan-1-ol . The compound is typically in an oil form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H12N2O/c11-8(2-1-3-8)6-10-5-4-9-7-10/h4-5,7,11H,1-3,6H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound “this compound” is typically in an oil form . It has a molecular weight of 152.2 .Mechanism of Action
The mechanism of action of IMCB is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. For example, IMCB has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter. By inhibiting this enzyme, IMCB can increase the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects
IMCB has been shown to have various biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. IMCB has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes. In addition, this compound has been shown to improve cognitive function by increasing the levels of acetylcholine in the brain.
Advantages and Limitations for Lab Experiments
IMCB has several advantages and limitations for lab experiments. One advantage is that this compound has been shown to have potent biological activities, which makes it a useful tool for studying various biological processes. Another advantage is that IMCB is relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation is that IMCB can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on IMCB. One direction is to explore the potential use of this compound as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate the mechanism of action of IMCB in more detail, which can provide insights into its biological activities. Additionally, researchers can work on developing more efficient synthesis methods for IMCB, which can improve the yield and purity of this compound.
Scientific Research Applications
IMCB has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to have anticancer, antifungal, and antibacterial activities. IMCB has also been studied for its potential use as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-(imidazol-1-ylmethyl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c11-8(2-1-3-8)6-10-5-4-9-7-10/h4-5,7,11H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKYZFJEBLCBFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN2C=CN=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




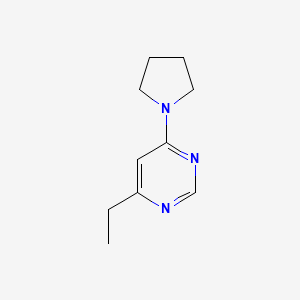
![12-Methyl-1,4-dioxa-9,12-diazadispiro[4.2.5.2]pentadecan-13-one](/img/structure/B1485851.png)

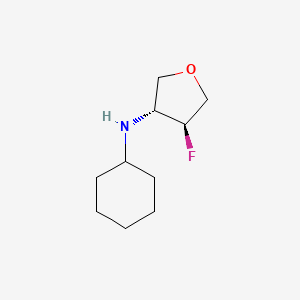
![[(1-Fluorocyclopentyl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B1485855.png)

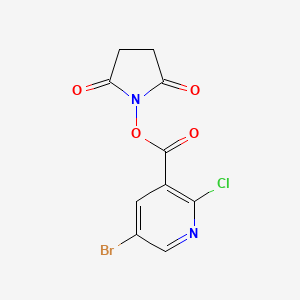
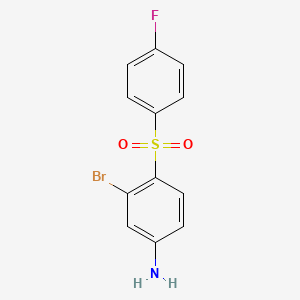
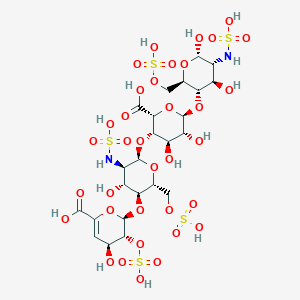


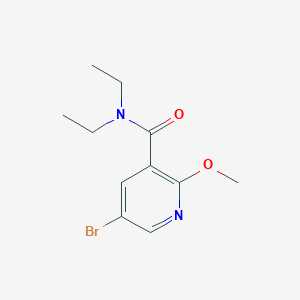
![3-{2-[4-Oxo-2-(phenylamino)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid](/img/structure/B1485870.png)